N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide
CAS No.: 872881-51-1
Cat. No.: VC7387477
Molecular Formula: C17H23N3O8S
Molecular Weight: 429.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872881-51-1 |
|---|---|
| Molecular Formula | C17H23N3O8S |
| Molecular Weight | 429.44 |
| IUPAC Name | N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide |
| Standard InChI | InChI=1S/C17H23N3O8S/c21-6-4-18-16(22)17(23)19-11-15-20(5-1-7-28-15)29(24,25)12-2-3-13-14(10-12)27-9-8-26-13/h2-3,10,15,21H,1,4-9,11H2,(H,18,22)(H,19,23) |
| Standard InChI Key | OJQCWSNNWCSIHU-UHFFFAOYSA-N |
| SMILES | C1CN(C(OC1)CNC(=O)C(=O)NCCO)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Introduction
The compound 2-((2-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic molecule belonging to the pyrrolopyrimidine class. It features a pyrimidine core substituted with various aromatic groups and a thioether functionality. Despite the lack of specific information on this exact compound, related compounds in the pyrrolopyrimidine class have been extensively studied for their potential biological activities and applications in medicinal chemistry.
Synthesis
The synthesis of pyrrolopyrimidine derivatives typically involves multi-step reactions starting from simpler precursors. Key steps may include condensation reactions, cyclization, and substitution reactions. The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are often employed to monitor progress and confirm product identity.
Biological Activity and Potential Applications
Compounds in the pyrrolopyrimidine class often exhibit biological activities due to their ability to interact with biological targets such as enzymes or receptors. While specific mechanisms of action for 2-((2-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one are not documented, related compounds have shown potential in pharmacological studies, particularly in areas such as anticancer and antimicrobial research.
| Biological Activity | Potential Applications |
|---|---|
| Anticancer Activity | Inhibition of tumor cell growth |
| Antimicrobial Activity | Treatment of bacterial infections |
| Anti-inflammatory Activity | Treatment of inflammatory conditions |
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